Benzhydryl ethyl sulfone
Description
Benzhydryl ethyl sulfone (C15H16O2S) is a sulfone derivative characterized by a benzhydryl group (two phenyl rings attached to a central CH group) and an ethyl sulfone moiety. Sulfones are pivotal in organic synthesis and pharmaceuticals due to their stability and versatility as intermediates .
Properties
CAS No. |
6974-50-1 |
|---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
[ethylsulfonyl(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2S/c1-2-18(16,17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
XISJKSBIOORRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzhydryl Phenyl Sulfone (C19H16O2S)
- Structure : The benzhydryl group forms dihedral angles of 12.53° and 41.25° with the sulfur-bound phenyl ring, creating a rigid, planar framework. Weak C–H···O interactions stabilize a two-dimensional network in the crystal lattice .
- Crystallography : Orthorhombic space group Pca21 with cell parameters a = 16.3250 Å, b = 5.7979 Å, c = 16.4983 Å. Melting point: 189°C .
Hypothetical Benzhydryl Ethyl Sulfone
- Expected Structure: Replacing the phenyl group with ethyl would reduce steric hindrance and rigidity.
- Crystallographic Implications : Reduced π-π stacking due to the absence of a second aromatic ring could lead to less ordered crystal packing.
Benzyl Phenyl Sulfone (C13H12O2S)
Reactivity with Bases
- Benzhydryl Dibromomethyl/Dichloromethyl Sulfones: Reactions with bases in methanol or water-dioxane produce elimination or substitution products, depending on solvent polarity. For example, dichloromethyl sulfone in 40% water-dioxane favors hydrolysis over elimination .
- Ethyl Sulfone Reactivity : The ethyl group’s electron-donating nature might slow electrophilic reactions compared to halogenated analogs but enhance stability in protic environments.
Functional and Application-Based Comparisons
Modafinil Sulfone (C15H15NO3S)
- Structure : Features a benzhydryl sulfone core with an acetamide substituent. Used as a pharmaceutical reference standard, highlighting sulfones’ role in drug metabolism .
- Contrast with this compound : The absence of the acetamide group in the ethyl variant limits its pharmaceutical relevance but may enhance utility as a synthetic intermediate.
Enzymatic Sulfone Formation
- Baeyer-Villiger Monooxygenase Reactions: Benzyl ethyl sulfide oxidizes to sulfone with >99% enantioselectivity, though sulfone byproducts increase at shorter reaction times. This compound could exhibit similar enzymatic oxidation profiles .
Data Tables
Table 1: Structural and Physical Properties
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